Rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound with the molecular formula and a molecular weight of 554.74 g/mol. This compound is structurally characterized by a long-chain fatty acid (octadecanamide) linked to a methoxypropyl group and a phosphocholine moiety, resembling phospholipids that are vital components of cellular membranes. Rac-3-Octadecanamido-2-methoxypropyl phosphocholine is also referred to by various other names, including CP-50 and NSC624872, and has garnered attention in scientific research for its potential therapeutic applications, particularly in neurology and cancer treatment.
Rac-3-Octadecanamido-2-methoxypropyl phosphocholine exhibits significant biological activity, particularly as an inhibitor of neoplastic cell growth. Its structural features enable it to interact with cellular membranes, influencing signaling pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in the management of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. Additionally, research indicates its potential anti-cancer properties due to its ability to inhibit tumor cell growth.
The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine typically involves several steps:
Careful control of reaction conditions, including temperature, pH, and reaction time, is essential to achieve high purity and yield. Industrial production methods are similar but scaled up for commercial demands, often utilizing automated reactors for efficiency.
Interaction studies involving rac-3-Octadecanamido-2-methoxypropyl phosphocholine focus on its binding affinities with various biomolecules. Key findings suggest that this compound interacts with Protein Kinase C (PKC), inhibiting its activity. This inhibition affects several biochemical pathways related to cell growth and survival, leading to the suppression of abnormal cell growth. Understanding these interactions is crucial for elucidating its biological effects and therapeutic potential.
Several compounds share structural features with rac-3-Octadecanamido-2-methoxypropyl phosphocholine. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-O-Octadecanoyl-sn-glycero-3-phosphocholine | Glycerol backbone instead of methoxypropyl | More common in biological membranes |
| N-(2-Hydroxyethyl)octadecanamide | Lacks the phosphocholine moiety | Simpler structure with different properties |
| 1,2-Dioleoyl-sn-glycero-3-phosphate | Contains two unsaturated fatty acids | Different lipid dynamics due to unsaturation |
| rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine | Similar structure but with variations in functional groups | Distinct positioning of functional groups |
| rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine | Closely related compound with similar applications | Differences in methoxy group positioning |
Rac-3-Octadecanamido-2-methoxypropyl phosphocholine is unique due to its specific combination of a long-chain fatty acid, methoxy group, and phosphoryl choline, allowing it to exhibit distinct biological activities not found in simpler or more common lipid compounds .
Fatty Acid Chloride Acylation Method
The most traditional approach for synthesizing rac-3-octadecanamido-2-methoxypropyl phosphocholine involves the use of fatty acid chlorides. This method utilizes octadecanoyl chloride (stearoyl chloride) as the acylating agent, which reacts with the appropriate amino alcohol precursor under basic conditions [1]. The reaction typically proceeds through nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the acid chloride, forming the amide bond with concomitant hydrochloric acid elimination.
The general procedure involves dissolving the amino alcohol substrate in an organic solvent such as dichloromethane or chloroform, followed by the addition of a base like triethylamine to scavenge the hydrochloric acid formed during the reaction [2]. The fatty acid chloride is then added slowly at reduced temperature (0-5°C) to control the reaction rate and minimize side reactions. Reaction yields typically range from 70-85%, depending on the specific substrate and reaction conditions employed.
Fatty Acid Anhydride Acylation
An alternative classical approach utilizes fatty acid anhydrides, particularly octadecanoic anhydride, for the acylation reaction [3]. This method offers several advantages over acid chlorides, including reduced corrosivity and the elimination of hydrogen chloride gas formation. The reaction proceeds under milder conditions, typically at temperatures between 40-42°C in the presence of catalytic amounts of 4-pyrrolidinopyridine.
The procedure involves preparing the anhydride either commercially or in situ from the corresponding carboxylic acid using dehydrating agents such as dicyclohexylcarbodiimide. The amino alcohol substrate is then treated with the anhydride in a benzene-dimethylsulfoxide solvent system (1:1 ratio) for 2-5 hours [3]. This method provides yields in the range of 60-80% and offers advantages in terms of scalability and purification simplicity.
Schotten-Baumann Reaction Approach
The Schotten-Baumann reaction represents a classical method for amide formation from carboxylic acids through acid chloride intermediates [4]. For rac-3-octadecanamido-2-methoxypropyl phosphocholine synthesis, octadecanoic acid is first converted to its acid chloride using thionyl chloride under reflux conditions. The procedure involves mixing the fatty acid with thionyl chloride in a 1:2 molar ratio under nitrogen atmosphere, followed by heating at 50°C for 30 minutes [5].
The resulting acid chloride is then treated with the appropriate amino alcohol in the presence of excess base, typically in a biphasic system using aqueous sodium hydroxide and an organic solvent. While this method provides good yields (65-80%), it requires careful handling of toxic reagents and produces significant amounts of waste products.
Dicyclohexylcarbodiimide/4-Dimethylaminopyridine (DCC/DMAP) Coupling
Modern amide bond formation employs coupling reagents such as dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [6]. This method represents a significant improvement over classical approaches, offering enhanced efficiency and environmental compatibility. The reaction proceeds through formation of an O-acylisourea intermediate, which is subsequently attacked by the amino nucleophile.
The procedure involves dissolving octadecanoic acid and the amino alcohol substrate in an appropriate solvent system, followed by addition of DCC and catalytic DMAP at 30°C [6]. The reaction typically proceeds overnight, yielding the desired amide product in high yield (approximately 90%). The method offers advantages including mild reaction conditions, reduced waste generation, and excellent functional group compatibility.
Carbodiimide-Mediated Coupling with In Situ Anhydride Formation
A refined approach involves the use of dicyclohexylcarbodiimide to generate fatty acid anhydrides in situ, which then react with amino alcohols under mild conditions [6]. This method combines the advantages of anhydride chemistry with the convenience of direct acid coupling. The reaction is conducted in the presence of kieselguhr as a solid support, which facilitates product purification and reduces environmental impact.
The procedure involves adsorbing the amino alcohol substrate onto kieselguhr in a Teflon vessel, followed by treatment with the fatty acid, DCC, and DMAP at 30°C overnight [6]. The resulting product is purified by silica gel column chromatography, providing yields of approximately 90% based on the starting amino alcohol.
Ultrasound-Assisted Acylation
Ultrasound-assisted synthesis represents a modern approach that utilizes sonic energy to accelerate chemical reactions [7]. For phosphocholine derivative synthesis, this method employs ultrasonic irradiation to enhance the acylation of glycero-3-phosphocholine with fatty acid derivatives. The procedure involves base-catalyzed esterification in the presence of ultrasonic energy from a laboratory bath sonicator.
The reaction is typically conducted in organic solvents at ambient temperature, with sonication periods ranging from 2-6 hours [7]. This method provides several advantages, including reduced reaction times, enhanced yields (>80%), and operation under mild conditions. The approach is particularly valuable for the synthesis of polymerizable phospholipids and other specialized derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions while maintaining high selectivity [8]. For phosphocholine derivative preparation, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The method involves conducting reactions under controlled microwave conditions, typically at elevated temperatures for short periods.
The procedure utilizes specialized microwave reactor systems that allow precise control of temperature and pressure during the reaction. This approach is particularly effective for phosphorylation reactions and can provide yields in the range of 70-85% with dramatically reduced reaction times compared to conventional methods.
Chiral Auxiliary Approaches
Enantioselective synthesis of rac-3-octadecanamido-2-methoxypropyl phosphocholine can be achieved through the use of chiral auxiliaries that direct the stereochemical outcome of key synthetic steps [9]. These approaches typically involve the temporary attachment of chiral directing groups to the substrate, followed by diastereoselective reactions that create the desired stereocenter.
Common chiral auxiliaries for phosphorus-containing compounds include chiral oxazolidinones, camphor-derived auxiliaries, and chiral phosphine oxides [9]. The choice of auxiliary depends on the specific synthetic route and the nature of the stereocenter being created. Removal of the auxiliary after the key stereochemical step provides the desired enantiomerically enriched product.
Catalytic Enantioselective Methods
Recent advances in catalytic enantioselective synthesis have provided new approaches for the preparation of stereogenic-at-phosphorus compounds [10] [11]. These methods employ chiral catalysts to induce enantioselectivity in key bond-forming reactions, eliminating the need for stoichiometric chiral auxiliaries.
Hydrogen-bond-donor catalysis has emerged as a particularly effective approach for the enantioselective synthesis of phosphorus-containing compounds [9] [12]. This method involves the use of chiral hydrogen-bond-donor catalysts, such as modified cinchona alkaloids or chiral phosphoric acids, to activate substrates and control the stereochemical outcome of nucleophilic substitution reactions.
Asymmetric Desymmetrization Strategies
Asymmetric desymmetrization represents a powerful strategy for the enantioselective synthesis of phosphorus-containing compounds [11]. This approach involves the selective functionalization of one of two enantiotopic groups in a meso substrate, leading to the formation of a stereogenic center.
For phosphocholine derivatives, desymmetrization can be achieved through the selective modification of prochiral phosphorus centers or through the asymmetric functionalization of symmetrical precursors [10]. Recent developments in this area include the use of bifunctional iminophosphorane catalysts for the enantioselective nucleophilic substitution of phosphorus(V) substrates.
Silica Gel Column Chromatography
Silica gel column chromatography remains the most widely used purification method for phosphocholine derivatives [13]. The technique exploits differences in polarity between the target compound and impurities to achieve separation. For rac-3-octadecanamido-2-methoxypropyl phosphocholine, the optimal solvent system typically consists of chloroform:methanol:water in ratios ranging from 65:25:4 to 80:20:1 [14].
The procedure involves loading the crude product onto a silica gel column (typically 100-200 mesh) and eluting with the appropriate solvent system [13]. The separation efficiency depends on several factors, including the loading amount (which should not exceed 2.0 g crude product per 100 g silica gel), flow rate (controlled under 4 mL/min), and proper gradient elution techniques. This method can achieve purities exceeding 90% for most phosphocholine derivatives.
Gradient Elution Chromatography
Gradient elution chromatography represents an advanced purification technique that employs programmed changes in solvent composition to optimize separation [13]. This method is particularly effective for the purification of complex mixtures containing multiple phosphocholine derivatives or stereoisomers.
The technique involves beginning with a less polar solvent system and gradually increasing the polarity during the elution process [13]. A typical gradient might progress from chloroform:methanol:aqueous ammonia (80:20:1) to (70:30:4) over the course of the separation. This approach reduces elution time and solvent consumption while improving resolution compared to isocratic elution methods.
Preparative High-Performance Liquid Chromatography
Preparative HPLC represents the gold standard for achieving high-purity phosphocholine derivatives [3]. This technique offers superior resolution and can routinely achieve purities exceeding 99%. The method employs high-pressure liquid chromatography systems with specialized preparative columns designed for larger sample loads.
A typical preparative HPLC system for phosphocholine purification utilizes a Waters Prep LC/500 instrument with a radially compressed silica gel column [3]. The mobile phase typically consists of chloroform:methanol:water (60:30:4), and the target compound elutes within 10-15 minutes at flow rates of 200 mL/min. The method offers excellent scalability and can be adapted for continuous purification processes.
Ion-Pair Extraction Methods
Ion-pair extraction represents a specialized purification technique particularly valuable for the separation of choline and phosphocholine derivatives [15] [16]. This method exploits the ionic nature of these compounds to achieve selective extraction from aqueous solutions.
The procedure involves the use of sodium tetraphenylboron as an ion-pairing reagent in combination with heptanone as the organic solvent [15]. The target compound forms an ion pair with the tetraphenylboron anion, which is then extracted into the organic phase. Back-extraction with dilute hydrochloric acid disrupts the ion pair and recovers the purified compound in the aqueous phase. This method offers excellent selectivity and can achieve purities of 95-99%.
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for phosphocholine derivatives [17] [18]. ¹H NMR spectroscopy reveals the proton environment and integration patterns that confirm the presence of specific functional groups and their connectivity.
For rac-3-octadecanamido-2-methoxypropyl phosphocholine, characteristic ¹H NMR signals include the trimethylammonium protons (δ 3.2-3.3 ppm), the methoxy group (δ 3.4-3.6 ppm), and the long-chain alkyl protons (δ 0.8-2.4 ppm) [19]. The amide proton typically appears as a broad signal around δ 6.0-7.0 ppm, while the phosphocholine ethylene protons provide characteristic multipicity patterns.
³¹P NMR spectroscopy offers critical information about the phosphorus environment and can distinguish between different phosphorus-containing functional groups [17]. The phosphocholine phosphorus typically appears as a characteristic singlet around δ 0.8-1.2 ppm, with coupling to adjacent protons providing additional structural confirmation.
Mass Spectrometry Analysis
Mass spectrometry provides definitive molecular weight determination and fragmentation patterns that confirm the structure of phosphocholine derivatives [20]. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for these polar, ionic compounds.
For rac-3-octadecanamido-2-methoxypropyl phosphocholine (molecular weight 536.7 g/mol), the positive ion mode typically shows the molecular ion peak [M+H]⁺ at m/z 537 [19]. Characteristic fragment ions include the phosphocholine head group (m/z 184) and the loss of the trimethylamine group (m/z 59). Tandem mass spectrometry (MS/MS) can provide additional structural confirmation through specific fragmentation patterns.
Infrared Spectroscopy
Infrared spectroscopy provides information about functional group presence and can confirm the formation of amide bonds in the target compound [19]. Characteristic IR absorptions for rac-3-octadecanamido-2-methoxypropyl phosphocholine include the amide C=O stretch (1630-1680 cm⁻¹), the P=O stretch (1200-1300 cm⁻¹), and the C-H stretches of the alkyl chains (2800-3000 cm⁻¹).
The amide N-H stretch typically appears as a broad absorption around 3200-3400 cm⁻¹, while the phosphonate P-O stretches provide characteristic patterns in the 1000-1200 cm⁻¹ region. The presence of the methoxy group can be confirmed by the C-O stretch around 1000-1100 cm⁻¹.
Two-Dimensional NMR Techniques
Advanced two-dimensional NMR techniques provide detailed information about molecular connectivity and conformation [17]. COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) provides carbon-proton connectivity information.
For phosphocholine derivatives, these techniques are particularly valuable for confirming the stereochemical assignment and understanding the conformational behavior of the headgroup region [17]. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about spatial relationships between different parts of the molecule.
Alkyl Chain Length Variations
Structural analogs of rac-3-octadecanamido-2-methoxypropyl phosphocholine can be prepared by varying the alkyl chain length of the fatty acid component [21]. These analogs include derivatives with chain lengths ranging from C12 to C22, each offering different physicochemical properties and biological activities.
Headgroup Modifications
Modifications to the phosphocholine headgroup provide access to a diverse array of structural analogs [23]. These modifications include replacement of the choline group with other polar headgroups such as ethanolamine, serine, or inositol, each conferring different biological properties and membrane interactions.
Phosphorylethanolamine analogs represent one important class of derivatives, where the trimethylammonium group is replaced with a primary amino group [23]. These compounds exhibit different charge distributions and hydrogen bonding patterns compared to the parent phosphocholine derivatives.
Stereochemical Variants
The racemic nature of rac-3-octadecanamido-2-methoxypropyl phosphocholine provides opportunities for the preparation of enantiomerically pure derivatives [24]. Resolution of the racemate can be achieved through chiral chromatography or enzymatic methods, providing access to individual enantiomers with potentially different biological activities.
Alternatively, enantioselective synthesis can be employed to prepare individual enantiomers directly [24]. This approach involves the use of chiral starting materials or asymmetric synthetic methods to control the stereochemical outcome of the key synthetic steps.
Functional Group Modifications
The amide linkage in rac-3-octadecanamido-2-methoxypropyl phosphocholine can be modified to create analogs with different chemical stability and biological properties [25]. Ester analogs, prepared by replacing the amide with an ester linkage, offer different hydrolysis rates and metabolic profiles.
Ether analogs represent another important class of derivatives, where the amide linkage is replaced with an ether bond [25]. These compounds are typically more stable to hydrolysis and may exhibit different membrane interactions compared to the parent amide compounds.
Fluorescent and Spin-Label Derivatives
Specialized derivatives incorporating fluorescent or spin-label probes have been developed for biophysical studies [25]. These compounds retain the essential structural features of the parent molecule while providing spectroscopic handles for monitoring membrane dynamics and enzyme interactions.